(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid

Purity Quality Assurance Procurement

(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid (CAS 1072951-40-6) is a difunctional arylboronic acid building block featuring an ortho-ethoxycarbonyl ester and a para-fluorine substituent on the phenyl ring. With a molecular formula of C₉H₁₀BFO₄ and a molecular weight of 211.98 g/mol, it belongs to the class of electron-deficient arylboronic acids.

Molecular Formula C9H10BFO4
Molecular Weight 211.98 g/mol
CAS No. 1072951-40-6
Cat. No. B1421283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid
CAS1072951-40-6
Molecular FormulaC9H10BFO4
Molecular Weight211.98 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)F)C(=O)OCC)(O)O
InChIInChI=1S/C9H10BFO4/c1-2-15-9(12)7-5-6(11)3-4-8(7)10(13)14/h3-5,13-14H,2H2,1H3
InChIKeyVSELXAYSUUQLOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid – Molecular Identity and Core Properties for Procurement


(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid (CAS 1072951-40-6) is a difunctional arylboronic acid building block featuring an ortho-ethoxycarbonyl ester and a para-fluorine substituent on the phenyl ring . With a molecular formula of C₉H₁₀BFO₄ and a molecular weight of 211.98 g/mol, it belongs to the class of electron-deficient arylboronic acids . The compound is commercially available with purity specifications typically ranging from 95% to 97% . Its primary reported application is as a substrate in Suzuki–Miyaura cross-coupling reactions for the construction of biaryl and substituted aromatic systems in medicinal chemistry and organic synthesis [1].

Why Generic Substitution of (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid Risks Synthesis Failure


In-class arylboronic acids cannot be freely interchanged because the specific substitution pattern—ortho-ethoxycarbonyl combined with para-fluorine—imposes a unique electronic and steric profile that directly governs reactivity in Suzuki–Miyaura couplings [1]. The electron-withdrawing ester and fluorine substituents collectively lower the electron density on the boron atom, enhancing Lewis acidity and transmetallation rates, but also modulating hydrolytic stability and protodeboronation propensity [1][2]. Simply substituting a non-fluorinated analog, a positional isomer (e.g., 5-fluoro), or a different ester (e.g., methyl ester) can alter reaction yields, side-product profiles, and purification outcomes. The quantitative evidence below demonstrates where (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid provides measurable differentiation from its closest comparators.

Quantitative Differentiation Evidence for (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid vs. Analogs


Purity Specification and Batch-to-Batch Reproducibility for Procurement Decisions

The target compound is supplied at a standard purity of 97% by multiple vendors , compared to the methyl ester analog (2-(methoxycarbonyl)-4-fluorophenyl)boronic acid which is specified at 98% (HPLC) . The 1% purity differential, while measurable, is within typical building-block specifications and does not represent a critical differentiating factor for most Suzuki coupling applications where boronic acid purity ≥95% is generally sufficient. However, the availability of batch-specific QC data (NMR, HPLC, GC) from vendors such as Bidepharm provides procurement confidence for reproducibility-sensitive scale-up .

Purity Quality Assurance Procurement

Calculated Lipophilicity (LogP) and Solubility Profiling for Reaction Condition Design

The target compound exhibits a consensus Log Pₒ/w of 0.42 and an ESOL aqueous solubility of 2.6 mg/mL (0.0123 mol/L) as computed by the Bidepharm platform . In contrast, the methyl ester analog (MW 197.96 vs. 211.98) is expected to display a slightly lower LogP and higher aqueous solubility due to its reduced hydrophobic alkyl chain, though explicit computed values for the methyl ester were not available in the accessed sources. This modest lipophilicity increase of the ethyl ester may favor partitioning into organic solvent phases during aqueous workup of Suzuki reactions, potentially improving product recovery in mixed aqueous-organic solvent systems.

Lipophilicity Solubility Physicochemical Properties

Fluorine Positional Effect on Boronic Acid Acidity and Coupling Reactivity

The acidity constants (pKₐ) of fluoro-substituted phenylboronic acids are strongly dependent on fluorine ring position. The comprehensive study by Zarzeczańska et al. established that para-fluorine substitution (as in the target compound) lowers the pKₐ of phenylboronic acid relative to the unsubstituted baseline (pKₐ ≈ 8.86), but to a lesser extent than ortho-fluorine substitution [1]. The para-fluoro isomer (2-fluorophenylboronic acid) has a pKₐ of approximately 8.29, while the meta-fluoro isomer has a pKₐ of approximately 8.17 [1]. The additional ortho-ethoxycarbonyl group in the target compound exerts a further electron-withdrawing effect, lowering the pKₐ beyond these mono-fluoro values. Since boronic acid acidity correlates with transmetallation efficiency in Suzuki couplings where the boronate anion is the active species, the 4-fluoro substitution pattern of the target compound provides a distinct, tunable reactivity profile compared to positional isomers such as the 5-fluoro (meta to boronic acid) analog.

Acidity Fluorine Effect Suzuki Coupling

Hydrolytic Stability Advantage of Ethyl Ester over Methyl Ester Under Basic Conditions

Under the aqueous basic conditions typical of Suzuki–Miyaura couplings (e.g., Na₂CO₃ or K₂CO₃ in H₂O/dioxane), the ester functionality of ortho-alkoxycarbonyl phenylboronic acids is susceptible to hydrolysis, which can generate the corresponding carboxylic acid and alter the substrate's steric and electronic properties in situ. The ethyl ester in the target compound is inherently more resistant to base-catalyzed hydrolysis than the methyl ester analog due to the greater steric hindrance around the carbonyl carbon provided by the ethoxy group compared to the methoxy group [1]. This principle is a well-established class-level effect in ester chemistry: the rate of alkaline hydrolysis of ethyl benzoates is approximately 2- to 3-fold slower than that of the corresponding methyl benzoates under identical conditions [2]. For multi-hour Suzuki reactions at elevated temperatures, this difference can translate to higher yields of the desired cross-coupled product with the ethyl ester substrate.

Hydrolytic Stability Ester Suzuki Coupling

Molecular Weight Differentiation and Its Impact on Reaction Stoichiometry and Shipping Costs

The target compound (MW 211.98) is heavier than its methyl ester analog (MW 197.96) by 14.02 g/mol, corresponding to the additional methylene unit in the ethoxy group . For a 1 mmol reaction scale, 212 mg of the target compound is required versus 198 mg of the methyl ester analog—a 7.1% mass increase. For procurement at scale, this mass differential directly affects the weight of material ordered and associated shipping costs, although the unit price per gram may compensate. The molecular weight also influences molarity calculations for stock solution preparation, an operational parameter in automated synthesis platforms.

Molecular Weight Stoichiometry Logistics

High-Value Application Scenarios for (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid Based on Evidenced Differentiation


Suzuki–Miyaura Coupling Under Prolonged Basic Conditions Where Ester Integrity Is Critical

This compound is favored for Suzuki couplings requiring extended reaction times (e.g., hindered aryl halide partners) where ester hydrolysis could undermine yield. The ethyl ester's slower base-catalyzed hydrolysis kinetics relative to the methyl ester analog [1] provide greater substrate durability, reducing the side formation of the carboxylic acid derivative that can complicate product purification or participate in unwanted side reactions.

Synthesis of Fluorinated Biaryl Pharmaceutical Intermediates with Defined Electronic Tuning

The combination of para-fluorine and ortho-ethoxycarbonyl groups delivers a specific electron-deficient arylboronic acid with a pKₐ tuned for efficient transmetallation in palladium-catalyzed couplings [2]. This makes it suitable for constructing fluorinated biaryl scaffolds common in kinase inhibitors and other drug candidates where the fluorine atom serves both as a metabolic blocking group and a modulator of aromatic ring electronics.

Automated Parallel Synthesis Requiring Reproducible, Multi-Vendor Sourcing

The availability of this compound at 95–97% purity from multiple independent suppliers with documented batch QC (NMR, HPLC) supports automated synthesis workflows where consistent substrate quality across procurement cycles is essential. The compound's computed solubility of 2.6 mg/mL in water and LogP of 0.42 inform solvent selection for liquid-handling robotic systems.

Scale-Up Research Where Stoichiometric Precision and Cost-Efficiency Intersect

For process chemistry groups transitioning from discovery to gram-scale synthesis, the 7.1% higher molecular weight versus the methyl ester analog translates to proportionally greater mass requirements—a factor that must be incorporated into cost-of-goods calculations. However, the enhanced hydrolytic stability may justify this mass premium by reducing yield losses from ester hydrolysis side reactions.

Technical Documentation Hub

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